4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde
Overview
Description
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a bicyclic compound featuring a hydroxyl group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with bicyclo[2.2.2]octane, a bicyclic hydrocarbon.
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety .
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with carboxylic acids or acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Carboxylic acids, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Primary alcohols
Substitution: Esters
Scientific Research Applications
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and aldehyde groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde involves its functional groups:
Hydroxyl Group: Can participate in hydrogen bonding and nucleophilic substitution reactions.
Aldehyde Group: Can undergo nucleophilic addition reactions, forming various derivatives. The compound’s unique bicyclic structure also influences its reactivity and interactions with other molecules
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carbaldehyde: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxybicyclo[2.2.2]octane: Lacks the aldehyde group, limiting its use in formylation reactions.
Uniqueness: 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-hydroxybicyclo[2.2.2]octane-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h7,11H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHELOQCALDEPNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693035 | |
Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878792-30-4 | |
Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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